2-Chloro-4-(fluorosulfonyl)benzoic acid
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Overview
Description
2-Chloro-4-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4ClFO4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorosulfonyl groups.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(fluorosulfonyl)benzoic acid is the 4-4 isozyme of rat liver glutathione S-transferase
Mode of Action
This compound acts as a xenobiotic substrate analogue. When incubated with the 4-4 isozyme of rat liver glutathione S-transferase, it results in a time-dependent inactivation of the enzyme . This suggests that the compound may interfere with the enzyme’s ability to detoxify other xenobiotics.
Biochemical Pathways
This pathway is essential for the detoxification of various harmful substances, including xenobiotics .
Result of Action
Its ability to inactivate the 4-4 isozyme of rat liver glutathione s-transferase suggests that it could potentially disrupt the detoxification of xenobiotics, leading to an accumulation of these substances in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(fluorosulfonyl)benzoic acid typically involves the chlorination and sulfonation of benzoic acid derivatives. One common method is the reaction of 2-chlorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorosulfonyl group . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of sulfonamide or sulfonic acid derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Similar structure but lacks the chlorine atom.
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid: Contains additional fluorine atoms, which may alter its reactivity and properties.
4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both chlorine and fluorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of complex organic molecules and in biochemical studies .
Properties
IUPAC Name |
2-chloro-4-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNYFYCTVODCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934852-61-5 |
Source
|
Record name | 2-chloro-4-(fluorosulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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